molecular formula C18H18F2N2O2 B2746152 (2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797267-07-2

(2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2746152
CAS No.: 1797267-07-2
M. Wt: 332.351
InChI Key: YCAHAYTTYAUUPK-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound with the molecular formula C18H18F2N2O2. It is characterized by the presence of a difluorophenyl group, a methylpyridinyl group, and a piperidinyl group, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. Common synthetic routes include:

    Preparation of 2,6-Difluorophenyl Group: This can be achieved through the fluorination of phenyl compounds using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Synthesis of 6-Methylpyridin-2-yl Group: This involves the alkylation of pyridine derivatives, often using methyl iodide or dimethyl sulfate.

    Formation of Piperidin-1-yl Group: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

The final step involves the coupling of these groups under controlled conditions, often using catalysts such as palladium or copper to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone.

    (2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

The unique combination of the difluorophenyl, methylpyridinyl, and piperidinyl groups in (2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific reactivity and potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c1-12-4-2-7-16(21-12)24-13-8-10-22(11-9-13)18(23)17-14(19)5-3-6-15(17)20/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAHAYTTYAUUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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